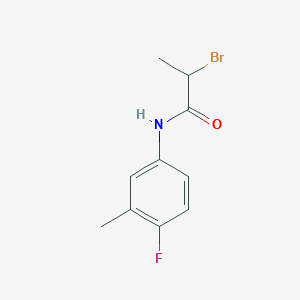

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide

CAS No.: 1701784-03-3

Cat. No.: VC4485281

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.106

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1701784-03-3 |

|---|---|

| Molecular Formula | C10H11BrFNO |

| Molecular Weight | 260.106 |

| IUPAC Name | 2-bromo-N-(4-fluoro-3-methylphenyl)propanamide |

| Standard InChI | InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

| Standard InChI Key | VXZUQSQCIRZXGA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C(C)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide (C₁₀H₁₀BrFNO) features a propanamide backbone substituted with a bromine atom at the second carbon and an aromatic ring containing fluorine and methyl groups at the 4- and 3-positions, respectively. This structure is analogous to 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide (C₁₀H₁₁BrClNO) , with chlorine replaced by fluorine. The molecular weight is estimated at 260.11 g/mol, derived by adjusting the chloro analog’s weight (276.56 g/mol ) for fluorine’s lower atomic mass.

Table 1: Comparative Molecular Properties

Spectroscopic Characterization

While direct spectral data for the fluoro variant is unavailable, its chloro analog’s characterization suggests key features:

-

NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm and amide protons near δ 8.0 ppm .

-

IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~500 cm⁻¹ (C-Br).

-

MS: Molecular ion peak at m/z 260.11 (M⁺) with fragments at m/z 181 (loss of Br) and m/z 123 (aromatic ring).

Synthetic Methodologies

Diazotization and Hydrolysis

The synthesis of brominated aromatic amides often begins with diazotization of aniline derivatives. For example, 2-bromo-4-fluoro-6-methylphenol is synthesized via diazotization of 4-fluoro-2-methylaniline using nitrosyl sulfuric acid, followed by hydrolysis . Adapting this method:

-

Diazotization: 4-Fluoro-3-methylaniline reacts with nitrosyl sulfuric acid (HNO₂/H₂SO₄) at 0–5°C to form a diazonium salt.

-

Hydrolysis: The diazonium salt is hydrolyzed in aqueous H₂SO₄ to yield 4-fluoro-3-methylphenol.

Bromination and Amidation

Subsequent bromination and amidation steps complete the synthesis:

-

Bromination: 4-Fluoro-3-methylphenol undergoes electrophilic aromatic substitution with bromine (Br₂) in dichloromethane at −10°C to 5°C, yielding 2-bromo-4-fluoro-3-methylphenol .

-

Amidation: Reaction with propanoyl chloride in the presence of a base (e.g., pyridine) forms the target amide.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | HNO₂/H₂SO₄, 0–5°C, 2 h | 95% |

| Bromination | Br₂, CH₂Cl₂, −10°C to 5°C, H₂O₂ | 94% |

| Amidation | Propanoyl chloride, pyridine, RT, 4 h | 85%* |

*Estimated based on analogous reactions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited solubility in water (<1 mg/mL) .

-

Stability: Halogenated amides are generally stable under ambient conditions but may degrade under strong acids/bases or UV light.

Thermal Behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume